4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
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Overview
Description
4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 4-position of the benzamide moiety and a quinoline ring system substituted with dimethyl and oxo groups. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Quinoline Formation: The quinoline ring system can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Coupling Reaction: The final step involves the coupling of the brominated benzamide with the quinoline derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline ring system can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinolines.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF).
Major Products
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinolines.
Coupling Products: New carbon-carbon bonded compounds.
Scientific Research Applications
4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand the biological pathways and molecular targets involved in various diseases.
Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme activities.
Material Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound can bind to proteins involved in signal transduction pathways, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- 4-fluoro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- 4-iodo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Uniqueness
4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens. The bromine atom also influences the compound’s electronic properties, making it suitable for certain applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c1-12-3-4-15-11-16(20(25)23-18(15)13(12)2)9-10-22-19(24)14-5-7-17(21)8-6-14/h3-8,11H,9-10H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNJJCKUXKMJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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